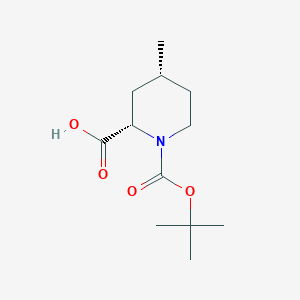

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved through methodologies that allow for the selection of cis or trans acids. These methods involve adjustments in reaction conditions and optical resolution, demonstrating the flexibility in synthesizing similar complex structures (Bakonyi et al., 2013). Additionally, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine highlights a potential route for producing key intermediates of related compounds with high yield and mild conditions (Hao et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various synthetic approaches. For instance, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor has provided insights into the molecular architecture and stereoselectivity of related piperidine derivatives (Marin et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid derivatives have been characterized by their stereoselectivity and efficiency. For example, the resolution of cis,cis-3-N-tert-butoxycarbonyl-5-methoxycarbonylcyclohexanecarboxylic Acid showcases the ability to achieve enantioselective separations, which is crucial for the synthesis of stereochemically pure compounds (Ju, 2014).

Physical Properties Analysis

The synthesis and characterization of stereoisomers, such as cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, provide valuable information on the physical properties of related cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid derivatives. These studies contribute to understanding the conformational dynamics and stability of these compounds (Brown, 1964).

Chemical Properties Analysis

The chemical properties of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid and its derivatives are pivotal for their application in synthetic chemistry. For example, cis-dihydroxylation of alkenes using cis-Dioxoruthenium(VI) complexes demonstrates the reactivity and potential catalytic applications of these compounds in organic synthesis (Yip et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- The molecule has been involved in the synthesis of unnatural amino acids, like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, where adjustments in reaction conditions allowed the obtainment of either pure cis or trans acid. This shows its utility in the stereochemical control in synthetic chemistry (Bakonyi et al., 2013).

Building Block for Biologically Active Compounds

- It serves as a building block in the scale-up synthesis of deuterium-labeled compounds, specifically cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, which is essential in the preparation of various biologically active compounds and materials science applications. This highlights its role in the synthesis of complex molecules for pharmacokinetic studies (Yamashita et al., 2019).

Role in Enantioselective Synthesis

- The compound is significant in the context of enantioselective synthesis, as demonstrated by its use in the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, suggesting its potential industrial applications in the pharmaceutical sector (Hao et al., 2011).

Crystalline Structure Analysis

- Studies have been conducted on its crystalline structures to understand the molecular conformations and interactions, crucial for designing molecules with desired chemical and physical properties. For instance, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine studies examined the role of N-methylation in peptide conformation, providing insights into molecular design and drug development (Jankowska et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B57821.png)